molecular formula C7H5BrFNO B6251838 1-(4-bromo-2-fluoropyridin-3-yl)ethan-1-one CAS No. 1240620-01-2

1-(4-bromo-2-fluoropyridin-3-yl)ethan-1-one

Cat. No. B6251838
CAS RN: 1240620-01-2
M. Wt: 218
InChI Key:
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Description

1-(4-Bromo-2-fluoropyridin-3-yl)ethan-1-one, also known as 1-bromo-2-fluoropyridine, is a synthetic organic compound with potential applications in scientific research. It is a colorless, volatile liquid with a faint, sweet odor. The compound is of interest due to its strong affinity for various organic molecules and its ability to act as an intermediate in various chemical reactions.

Mechanism of Action

1-(4-Bromo-2-fluoropyridin-3-yl)ethan-1-one is believed to act as a nucleophile in the reaction, attacking the electrophilic carbon atom of the ethyl iodide molecule. This results in a substitution reaction, in which the bromine atom of the 1-(4-bromo-2-fluoropyridin-3-yl)ethan-1-one molecule is replaced by an ethyl group.
Biochemical and Physiological Effects
1-(4-Bromo-2-fluoropyridin-3-yl)ethan-1-one has not been studied in detail for its biochemical or physiological effects. However, it is believed to be relatively non-toxic and is not thought to have any significant adverse effects.

Advantages and Limitations for Lab Experiments

1-(4-Bromo-2-fluoropyridin-3-yl)ethan-1-one is relatively easy to synthesize and is stable in air. It is also relatively inexpensive and is available from many chemical suppliers. However, it is volatile and has a low boiling point, so it must be handled with care in the laboratory.

Future Directions

1-(4-Bromo-2-fluoropyridin-3-yl)ethan-1-one has potential applications in the development of new drugs and other biologically active compounds. Further research is needed to better understand its biochemical and physiological effects, as well as its possible applications in the synthesis of organic molecules. Additionally, research should be conducted to explore the potential of using 1-(4-bromo-2-fluoropyridin-3-yl)ethan-1-one as a reagent in the synthesis of other compounds.

Synthesis Methods

1-(4-Bromo-2-fluoropyridin-3-yl)ethan-1-one can be synthesized by a nucleophilic substitution reaction between 4-bromo-2-fluoropyridine and ethyl iodide. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, and in the presence of a Lewis acid, such as zinc chloride or aluminum chloride. The reaction is typically carried out at temperatures of between 0 and 100°C.

Scientific Research Applications

1-(4-Bromo-2-fluoropyridin-3-yl)ethan-1-one has been used as an intermediate in the synthesis of a variety of organic compounds, such as amino acids, peptides, and heterocycles. It has also been used as a reagent in the synthesis of drugs and other biologically active compounds.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(4-bromo-2-fluoropyridin-3-yl)ethan-1-one involves the conversion of 4-bromo-2-fluoropyridine to the corresponding acid, followed by the reaction with ethyl chloroformate to form the ethyl ester. The ester is then hydrolyzed to the carboxylic acid, which is subsequently converted to the ketone using a Friedel-Crafts acylation reaction with acetyl chloride.", "Starting Materials": [ "4-bromo-2-fluoropyridine", "ethyl chloroformate", "sodium hydroxide", "acetyl chloride", "aluminum chloride", "diethyl ether", "water" ], "Reaction": [ "Step 1: Conversion of 4-bromo-2-fluoropyridine to the corresponding acid using sodium hydroxide and water", "Step 2: Reaction of the acid with ethyl chloroformate in the presence of aluminum chloride and diethyl ether to form the ethyl ester", "Step 3: Hydrolysis of the ester using sodium hydroxide and water to form the carboxylic acid", "Step 4: Friedel-Crafts acylation reaction of the carboxylic acid with acetyl chloride in the presence of aluminum chloride and diethyl ether to form the ketone", "Step 5: Purification of the product using standard techniques such as column chromatography or recrystallization" ] }

CAS RN

1240620-01-2

Product Name

1-(4-bromo-2-fluoropyridin-3-yl)ethan-1-one

Molecular Formula

C7H5BrFNO

Molecular Weight

218

Purity

95

Origin of Product

United States

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